

Preclinical Evaluation of [11C]GSK931145: A Technical Guide

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Compound of Interest		
Compound Name:	GSK931145	
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This technical guide provides a comprehensive overview of the preclinical evaluation of [11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging the type 1 glycine transporter (GlyT-1). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, molecular imaging, and pharmacology.

Introduction

The glycine transporter type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia.[1] Consequently, GlyT-1 has emerged as a significant therapeutic target for the development of novel treatments for these conditions.[2] [11C]GSK931145 is a selective PET ligand designed to enable in vivo quantification and visualization of GlyT-1, facilitating drug development by allowing for the assessment of target engagement and dose-finding studies.[2][3]

Physicochemical and In Vitro Binding Properties

GSK931145 demonstrates high affinity and selectivity for the GlyT-1 transporter. The compound's lipophilicity, as indicated by its partition coefficient (logD), is within the desirable range for crossing the blood-brain barrier.[1]



Parameter	Value	Species/Tissue	Reference
pIC50 (GlyT-1)	8.4	-	[1]
pIC50 (GlyT-2)	4.6	-	[1]
pKi	8.97	Rat Cortex	[1]
logD	2.53	-	[1]
Brain–Blood AUC Ratio	1.9	-	[1]

Radiosynthesis

[11C]**GSK931145** is synthesized by labeling the precursor compound with [11C]methyl iodide or [11C]methyl triflate.[2] The final product exhibits high radiochemical purity and specific activity, making it suitable for in vivo PET imaging studies.

Parameter	Value	Reference
Radiochemical Purity	>99%	[1]
Specific Activity	>39 GBq/µmol	[1]

Preclinical In Vivo Evaluation

The in vivo properties of [11C]**GSK931145** have been evaluated in several animal species, including pigs and non-human primates (baboons), as well as in human subjects. These studies have demonstrated its utility for imaging GlyT-1 in the brain.

Porcine Studies

Initial in vivo evaluation in pigs demonstrated good brain penetration of [11C]**GSK931145** and a heterogeneous distribution consistent with the known localization of GlyT-1.[2] Pre-treatment with a GlyT-1 inhibitor, GSK565710, led to a dose-dependent reduction in the total volume of distribution (VT) in various brain regions, indicating specific binding.[1]



Brain Region	Baseline VT	VT after GSK565710 (1 μg/kg)	VT after GSK565710 (10 μg/kg)	VT after GSK565710 (100 μg/kg)	Reference
Data not explicitly provided in					
search results					

Non-Human Primate Studies

Studies in baboons further confirmed the favorable characteristics of [11C]GSK931145 for imaging brain GlyT-1. The tracer showed a heterogeneous uptake pattern, with the highest concentrations observed in the midbrain, thalamus, and cerebellum.[3] Homologous competition studies with nonradioactive GSK931145 demonstrated specific binding, with binding potential estimates ranging from 1.5 to 3 in these GlyT-1-rich regions.[3]

Parameter	Value	Species	Reference
Injected Dose	81 ± 14 MBq	Baboon (Papio anubis)	[1]
Specific Activity	30 ± 5.5 GBq/μmol	Baboon (Papio anubis)	[1]
Intact Radioligand in Plasma (1h p.i.)	~30%	Baboon (Papio anubis)	[1]
Plasma Free Fraction (fP)	0.8%	Primate	[3]
Delivery (K1)	0.126 ml cm-3 min-1	Primate	[3]
GSK1018921 EC50	22.5 ng/ml	Primate	[3]

Human Studies



[11C]**GSK931145** has been successfully translated to human studies, where it has been used to investigate the biodistribution, radiation dosimetry, and GlyT-1 occupancy by pharmacological agents.[1][3][4] The distribution pattern in the human brain is similar to that observed in non-human primates.[3]

Parameter	Value	Reference
Injected Dose	304.22 ± 112.87 MBq	[1]
Specific Activity	21.57 ± 7.51 GBq/µmol	[1]
Intact Radioligand in Plasma (1h p.i.)	60 ± 8%	[1]
Plasma Free Fraction (fP)	8%	[3]
Delivery (K1)	0.025 ml cm-3 min-1	[3]
GSK1018921 EC50	45.7 ng/ml	[3]
Mean Effective Dose (Male)	4.02 μSv/MBq	[4]
Mean Effective Dose (Female)	4.95 μSv/MBq	[4]

Experimental Protocols Radiosynthesis of [11C]GSK931145

The synthesis of [11C]GSK931145 involves the reaction of the corresponding des-methyl precursor with a [11C]methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.[2] The reaction is followed by purification using high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection. [1]

Animal PET Imaging Studies

Anesthetized animals (pigs or baboons) are positioned in a PET scanner. A baseline transmission scan is acquired for attenuation correction. [11C]**GSK931145** is then administered intravenously as a bolus injection.[1][5] Dynamic PET data are acquired for a specified duration (e.g., 90 minutes).[5] For blocking studies, a GlyT-1 inhibitor is administered prior to the

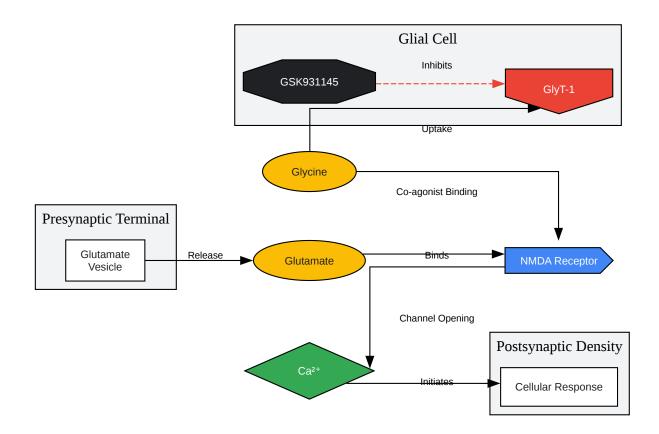


radiotracer injection.[1] Arterial blood samples are collected throughout the scan to determine the plasma input function and to measure the fraction of unmetabolized radiotracer.[5]

Human PET Imaging Studies

Human volunteers undergo a similar procedure to the animal studies. An intravenous line is inserted for radiotracer injection and another for arterial or venous blood sampling. Following a transmission scan, [11C]GSK931145 is injected, and dynamic PET images are acquired.[4] Whole-body PET scans can also be performed to assess biodistribution and calculate radiation dosimetry.[1][4]

Visualizations GlyT-1 Modulation of NMDA Receptor Signaling





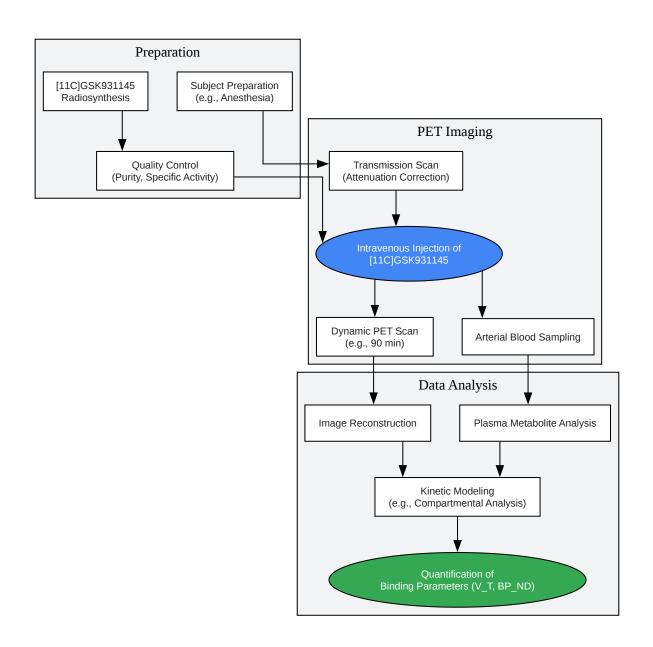


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Caption: GlyT-1's role in modulating NMDA receptor signaling.

[11C]GSK931145 PET Imaging Experimental Workflow



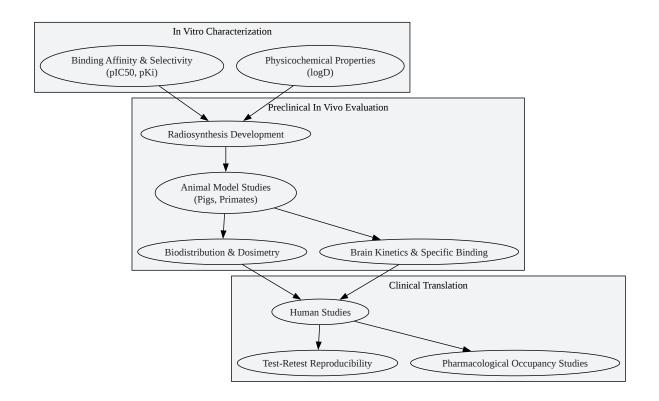


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Caption: Experimental workflow for a [11C]GSK931145 PET study.



Logical Evaluation of a Novel PET Radioliganddot



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